molecular formula C10H17NO B3881991 N-cyclohexylcyclopropanecarboxamide CAS No. 14372-09-9

N-cyclohexylcyclopropanecarboxamide

Cat. No.: B3881991
CAS No.: 14372-09-9
M. Wt: 167.25 g/mol
InChI Key: SNRVHASXCDZNDP-UHFFFAOYSA-N
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Description

N-cyclohexylcyclopropanecarboxamide (C₁₀H₁₇NO, molecular weight 167.25 g/mol) is a cyclopropane derivative featuring a cyclohexyl group attached to the carboxamide nitrogen. Cyclopropane rings are known for their high ring strain, which confers unique reactivity and structural rigidity.

Properties

IUPAC Name

N-cyclohexylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-10(8-6-7-8)11-9-4-2-1-3-5-9/h8-9H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRVHASXCDZNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295252
Record name N-Cyclohexylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14372-09-9
Record name N-Cyclohexylcyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14372-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexylcyclopropanecarboxamide can be synthesized through the reaction of cyclopropanecarboxylic acid with thionyl chloride to form cyclopropanecarbonyl chloride. This intermediate is then reacted with cyclohexylamine to yield this compound . The reaction conditions typically involve the use of an inert solvent such as dichloromethane and are carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclopropanecarboxylic acid derivatives.

    Reduction: Cyclopropylamines.

    Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

N-cyclohexylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclohexylcyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. The cyclopropane ring provides a strained structure that can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with biological molecules, further influencing its activity.

Comparison with Similar Compounds

The following analysis compares N-cyclohexylcyclopropanecarboxamide with structurally related cyclopropanecarboxamides and cyclohexanecarboxamides, focusing on molecular features, substituent effects, and commercial availability.

Structural and Functional Group Comparisons

Cyclopropanecarboxamide Derivatives
  • N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclohexylcyclopropanecarboxamide (CAS 604781-79-5): This compound incorporates a quinoline moiety with chloro and methoxy substituents. Such differences may influence solubility and biological target interactions .
  • However, the lack of a bulky substituent may diminish binding affinity in sterically demanding environments .
Cyclohexanecarboxamide Derivatives
  • N-(1-Phenylethyl)cyclohexanecarboxamide (CAS 35665-26-0):
    This derivative replaces the cyclopropane ring with a cyclohexane ring, eliminating ring strain but increasing conformational flexibility. The phenylethyl group introduces aromaticity, which could enhance interactions with hydrophobic binding pockets .

  • N-Ethyl-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide (CAS 39711-79-0):
    The branched isopropyl and methyl groups on the cyclohexane ring create a highly hydrophobic profile, contrasting with the planar cyclopropane ring in the target compound. This structural variation may affect metabolic stability .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Suppliers
This compound - C₁₀H₁₇NO 167.25 Cyclohexyl, cyclopropane 3+
N-Butylcyclopropanecarboxamide - C₈H₁₅NO 141.21 Butyl, cyclopropane 3
N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclohexylcyclopropanecarboxamide 604781-79-5 C₂₁H₂₄ClN₂O₂ 377.88 Quinoline, chloro, methoxy 3
N-(1-Phenylethyl)cyclohexanecarboxamide 35665-26-0 C₁₅H₂₁NO 231.33 Cyclohexane, phenylethyl 3

Commercial and Industrial Relevance

Supplier data () indicates that this compound and its quinoline-modified analog (CAS 604781-79-5) are available from multiple suppliers, suggesting industrial interest.

Biological Activity

N-Cyclohexylcyclopropanecarboxamide is an organic compound with the molecular formula C10H17NOC_{10}H_{17}NO. It features a cyclohexyl group linked to a cyclopropane ring, which is further connected to a carboxamide group. This unique structure lends the compound various potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis Methods

The synthesis of this compound can be achieved through the following methods:

  • Condensation Reaction :
    • Cyclopropanecarboxylic acid is reacted with thionyl chloride to form cyclopropanecarbonyl chloride.
    • This intermediate is subsequently reacted with cyclohexylamine to yield this compound.
  • Industrial Production :
    • Continuous flow synthesis may be employed to enhance yield and purity by optimizing reaction conditions, such as temperature and pressure.

Chemical Reactions

This compound can undergo several chemical reactions, including:

  • Oxidation : To form corresponding carboxylic acids or other oxidized derivatives.
  • Reduction : Conversion of the carboxamide group to an amine.
  • Substitution : The cyclopropane ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound has been shown to modulate enzyme activity and influence various biochemical pathways. Notably, it may inhibit enzymes involved in inflammatory processes, contributing to its potential anti-inflammatory effects.

Research Findings

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies suggest that the compound may possess properties that inhibit microbial growth.
  • Anti-inflammatory Properties : It has been investigated for its ability to reduce inflammation through enzyme inhibition.
  • Enzyme Inhibition : The compound has shown promise in studies involving protein-ligand interactions, indicating potential applications in drug development.

Case Studies

  • Anti-inflammatory Effects :
    A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting specific inflammatory enzymes, showcasing its therapeutic potential in treating inflammatory diseases.
  • Antimicrobial Activity :
    Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Properties
N-CycloheptylcyclopropanecarboxamideContains a cycloheptyl group; larger ring sizeDifferent steric and electronic effects compared to cyclohexyl variant
CyclopropanecarboxamideLacks cyclohexyl group; simpler structureLess hydrophobic; potentially lower bioactivity
N-CyclohexylformamideContains a formamide group; different reactivityDifferent applications due to structural variations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexylcyclopropanecarboxamide
Reactant of Route 2
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